N-(thiophen-2-ylmethyl)butan-1-amine
Overview
Description
“N-(thiophen-2-ylmethyl)butan-1-amine” is a novel amine compound with potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. It has a molecular weight of 169.28700 .
Molecular Structure Analysis
The molecular formula of “N-(thiophen-2-ylmethyl)butan-1-amine” is C9H15NS . Unfortunately, the specific structural details are not available in the search results.Physical And Chemical Properties Analysis
“N-(thiophen-2-ylmethyl)butan-1-amine” has a density of 0.995g/cm3 and a boiling point of 232ºC at 760 mmHg . The melting point and flash point are not specified in the search results.Scientific Research Applications
Fungicidal Activity
N-(thiophen-2-ylmethyl)butan-1-amine derivatives have been designed and synthesized for their fungicidal activity . These compounds have shown excellent fungicidal activities against cucumber downy mildew . This suggests that they could be used in the development of new fungicides.
Corrosion Inhibitors
Thiophene derivatives, including N-(thiophen-2-ylmethyl)butan-1-amine, are utilized in industrial chemistry and material science as corrosion inhibitors . They can protect metals from corrosion, which is crucial in industries such as oil and gas, water treatment, and manufacturing.
Organic Semiconductors
Thiophene-mediated molecules, including N-(thiophen-2-ylmethyl)butan-1-amine, play a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Medicinal Chemistry
Thiophene-based analogs, including N-(thiophen-2-ylmethyl)butan-1-amine, have been used to improve advanced compounds with a variety of biological effects . They have a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-inflammatory Drugs
Thiophene derivatives exhibit anti-inflammatory properties . This suggests that N-(thiophen-2-ylmethyl)butan-1-amine could potentially be used in the development of new anti-inflammatory drugs.
Antimicrobial Agents
Thiophene derivatives, including N-(thiophen-2-ylmethyl)butan-1-amine, have shown antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents.
Anticancer Agents
Thiophene derivatives exhibit anticancer properties . This suggests that N-(thiophen-2-ylmethyl)butan-1-amine could potentially be used in the development of new anticancer drugs.
Catalysts in Chemical Reactions
N-(thiophen-2-ylmethyl)butan-1-amine has been used as a catalyst in the amidation of carboxylic acid substrates . This suggests that it could be used in various chemical reactions as a catalyst.
properties
IUPAC Name |
N-(thiophen-2-ylmethyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7,10H,2-3,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLRKCXLIJDFGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364579 | |
Record name | N-(thiophen-2-ylmethyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-ylmethyl)butan-1-amine | |
CAS RN |
58924-53-1 | |
Record name | N-Butyl-2-thiophenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58924-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(thiophen-2-ylmethyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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